molecular formula C22H23N3O3 B2667470 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one CAS No. 898430-83-6

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one

Cat. No.: B2667470
CAS No.: 898430-83-6
M. Wt: 377.444
InChI Key: PKFLUIZOXWIYEP-UHFFFAOYSA-N
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Description

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one is a synthetic small molecule of significant interest in chemical biology and early-stage pharmacological research. Its molecular architecture incorporates an isoquinolinone core, a scaffold recognized for its diverse bioactivity and its role as a key intermediate in the synthesis of more complex heterocyclic systems. This core is functionally linked via an ethoxy spacer to a phenylpiperazine unit, a structural motif frequently employed in the design of compounds that modulate protein-protein interactions and enzymatic activity. The specific substitution pattern of this compound suggests potential utility as a building block for developing novel chemical probes. Researchers may employ this compound to investigate structure-activity relationships (SAR) within series targeting specific kinase families or other adenosine triphosphate (ATP)-binding proteins. Its primary research value lies in its use as a template for medicinal chemistry optimization and in high-throughput screening campaigns to identify and validate new biological targets in areas such as oncology and signal transduction. The mechanism of action for this precise molecule is not yet fully elucidated in the public domain, positioning it as a compelling candidate for exploratory studies aimed at de novo target identification and pathway analysis.

Properties

IUPAC Name

2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-11-10-18-19(22(23)27)8-5-9-20(18)28-16-21(26)25-14-12-24(13-15-25)17-6-3-2-4-7-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFLUIZOXWIYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine is introduced to the isoquinolinone core.

    Final Coupling and Cyclization: The final step involves the coupling of the intermediate with 2-chloroethyl ethyl ether, followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Isoquinolinone oxides.

    Reduction Products: Isoquinolinone alcohols.

    Substitution Products: Various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one exhibit anticonvulsant properties. For instance, a study synthesized a series of related compounds and tested them for anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice . These results suggest that this compound could potentially be developed for treating epilepsy or other seizure disorders.

Anticancer Potential

The compound's structural features are conducive to anticancer activity. Similar compounds have been shown to inhibit tumor growth effectively. For example, DM1-loaded nanoparticles have demonstrated enhanced anticancer effects in vitro and in vivo against breast cancer cells . The incorporation of the phenylpiperazine moiety may enhance selectivity and reduce systemic toxicity, making it a promising candidate for targeted cancer therapy.

Neuroprotective Effects

Given its potential anticonvulsant properties, there is also interest in exploring the neuroprotective effects of this compound. Studies on similar isoquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also offer neuroprotection .

Case Studies

StudyFocusFindings
Anticonvulsant Screening Evaluated various derivativesSeveral compounds exhibited significant anticonvulsant activity in models .
Anticancer Efficacy DM1-loaded nanoparticlesEnhanced delivery and efficacy against MCF-7/HER2 cells, indicating potential for targeted therapy .
Neuroprotection Investigated similar isoquinoline derivativesShowed protective effects against oxidative stress in neuronal cultures .

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isoquinolinone core may also interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Position 2 : The 2-methyl group in the target compound contrasts with the 2-phenyl group in Duvelisib and BR1018016. The phenyl group in these analogues is critical for PI3K inhibition, suggesting that the methyl substituent in the target compound may shift selectivity toward other targets (e.g., serotonin or dopamine receptors due to the 4-phenylpiperazine moiety) .
  • Position 5: The ethoxy-linked 4-phenylpiperazine group is unique among the compared compounds.

Functional Group Contributions

  • 4-Phenylpiperazine: This group enhances solubility and enables interactions with G-protein-coupled receptors (GPCRs) or kinases. Its absence in antifungal isoquinolinones (e.g., ) underscores its role in divergent bioactivity .
  • Ketone Ethoxy Bridge : The 2-oxoethoxy linker may improve metabolic stability compared to simpler alkoxy groups, as seen in Compound D .

Hypothesized Bioactivity Profile

While empirical data for the target compound is lacking, structural parallels suggest:

  • CNS Applications : The 4-phenylpiperazine moiety aligns with antipsychotic or anxiolytic drug scaffolds (e.g., trazodone), implying 5-HT or dopamine receptor interactions .
  • Antifungal Potential: Less likely than derivatives in , which prioritize halogenated or aromatic substituents at position 3 .

Biological Activity

The compound 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one is a synthetic derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a piperazine moiety, which is often associated with neuroactive properties, and an isoquinoline backbone that contributes to its biological profile.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine rings exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that derivatives similar to this compound can modulate serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, leading to improved mood and reduced anxiety levels in animal models .

2. Antitumor Activity

Some isoquinoline derivatives have demonstrated antitumor properties. The compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies suggest it could be effective against specific types of tumors, although further research is necessary to confirm these findings .

3. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in vitro. It may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This effect is possibly mediated through the modulation of oxidative stress markers and inflammatory cytokines .

Case Study 1: Antidepressant Activity

In a study published by ResearchGate, a series of piperazine derivatives were tested for their antidepressant effects using the forced swim test (FST) in rodents. The results indicated that compounds similar to 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one significantly reduced immobility time, suggesting antidepressant-like activity .

Case Study 2: Antitumor Efficacy

Another study investigated the cytotoxic effects of isoquinoline derivatives on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with accompanying increases in apoptotic markers such as caspase activation and PARP cleavage .

Research Findings Summary Table

Biological Activity Mechanism Model/System Used Findings
AntidepressantSerotonin receptor modulationRodent model (FST)Reduced immobility time
AntitumorInduction of apoptosisMCF-7 breast cancer cellsDose-dependent viability reduction
NeuroprotectionReduction of oxidative stressNeuronal cell culturesIncreased survival under stress

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one, and what are their critical reaction parameters?

  • Methodological Answer : Two primary synthetic strategies are reported:
  • Electrochemical Intramolecular Annulation : Utilizes amide precursors bearing CONHOR groups in an undivided cell under metal-free, additive-free conditions. Ethanol (95%) is employed as a green solvent, and the reaction proceeds via amidyl radical intermediates .
  • Transition Metal-Catalyzed Coupling : Ruthenium-catalyzed C–H activation enables cyclization of benzoylated precursors, often incorporating phenyl or functionalized substituents at position 3 of the isoquinolinone core .
    Critical parameters include solvent polarity, catalyst loading (for metal-mediated routes), and electrochemical potential optimization (for radical-based pathways).

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., Pharmacopeial methods) ensures purity, with retention time matching certified reference standards .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent placement, while HRMS validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software) resolves absolute configuration and hydrogen-bonding networks .

Q. What analytical techniques are most effective for characterizing this compound’s stability under various conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by HPLC-MS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability, with decomposition profiles correlated to structural motifs (e.g., piperazine or isoquinolinone moieties) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data or crystallographic refinements?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR/IR data with computational simulations (DFT) to confirm peak assignments. For crystallographic discrepancies, refine structures using SHELXL with high-resolution data to minimize R-factor conflicts .
  • By-Product Analysis : Investigate reaction intermediates (e.g., via LC-MS) to identify competing pathways that may lead to structural ambiguities .

Q. How does the piperazine moiety influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • Solubility and LogP : The 4-phenylpiperazine group enhances solubility in polar solvents due to its basic nitrogen, while the phenyl ring increases lipophilicity. Partition coefficients (LogP) are predictive of membrane permeability .
  • Receptor Interaction : Molecular docking studies suggest the piperazine moiety engages in hydrogen bonding with target proteins (e.g., PARP enzymes), as observed in structurally related isoquinolinone derivatives .

Q. What experimental considerations are crucial when designing catalytic systems for synthesizing this compound?

  • Methodological Answer :
  • Catalyst Selection : Ruthenium catalysts favor C–H activation but require rigorous exclusion of moisture. Electrochemical methods avoid metal contamination but demand precise control of current density .
  • Solvent Optimization : Ethanol’s protic nature stabilizes radical intermediates in electrochemical routes, while DMF enhances metal catalyst activity in coupling reactions .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported yields for synthetic routes?

  • Methodological Answer :
  • Parameter Screening : Systematically vary temperature, solvent, and stoichiometry using Design of Experiments (DoE) to identify optimal conditions.
  • Impurity Profiling : Compare by-products across methods (e.g., HPLC-MS) to trace yield loss to side reactions or incomplete cyclization .

Structural and Mechanistic Insights

Q. What computational tools are recommended for predicting the biological activity of this compound?

  • Methodological Answer :
  • QSAR Modeling : Train models using databases of isoquinolinone derivatives to correlate substituents (e.g., 4-phenylpiperazine) with activity against targets like kinases or GPCRs .
  • Molecular Dynamics (MD) : Simulate binding to PARP-1 or DNA gyrase to rationalize activity differences between enantiomers or regioisomers .

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